4-Hydroxy-5-methylhex-2-enal
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Overview
Description
4-Hydroxy-5-methylhex-2-enal is an organic compound with the molecular formula C7H12O2 It is a hydroxyalkenal, characterized by the presence of both a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-methylhex-2-enal can be synthesized through a one-pot synthesis method from the corresponding (2E,4E)-2,4-alkadienals. The process involves reduction-oxygenation with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methylhex-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.
Major Products
Oxidation: 4-Hydroxy-5-methylhexanoic acid.
Reduction: 4-Hydroxy-5-methylhexanol.
Substitution: 4-Chloro-5-methylhex-2-enal.
Scientific Research Applications
4-Hydroxy-5-methylhex-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylhex-2-enal involves its interaction with cellular components through various pathways:
Molecular Targets: The compound can form adducts with proteins via Michael addition reactions, targeting cysteine, histidine, or lysine residues.
Pathways Involved: It plays a role in cell signal transduction, affecting pathways related to cell cycle events, cellular adhesion, and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-nonenal (4-HNE): An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation, similar in structure and function to 4-Hydroxy-5-methylhex-2-enal.
4-Hydroxy-2-hexenal: Another hydroxyalkenal with similar reactivity and biological effects.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and the hydroxyl group at the 4-position make it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
827045-13-6 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-hydroxy-5-methylhex-2-enal |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(9)4-3-5-8/h3-7,9H,1-2H3 |
InChI Key |
JVCNJUNTMSQVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=CC=O)O |
Origin of Product |
United States |
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